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molecular formula C8H11BrClN B1342784 2-(4-Bromophenyl)ethylamine hydrochloride CAS No. 39260-89-4

2-(4-Bromophenyl)ethylamine hydrochloride

Cat. No. B1342784
M. Wt: 236.53 g/mol
InChI Key: ZHAWIPAHUYMLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

0.51 mL (4.23 mmol) 1,4-dibromobutane in 20 mL acetonitrile is added slowly to a solution of 1.0 g (4.23 mmol) 4-bromo-phenethylamine hydrochloride, 1.8 g (13.0 mmol) K2CO3 and 200 mg (1.20 mmol) Kl in 100 mL acetonitrile at 75° C. and the reaction mixture is stirred for a further 4 h at 75° C. The reaction solution is diluted with 100 mL water and the aqueous phase is extracted with 100 mL EtOAc. The combined organic extracts are washed with saturated NaCl solution, the organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 9:1:0.1)
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.Cl.[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14][NH2:15])=[CH:11][CH:10]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C.O>[Br:8][C:9]1[CH:17]=[CH:16][C:12]([CH2:13][CH2:14][N:15]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:11][CH:10]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
1 g
Type
reactant
Smiles
Cl.BrC1=CC=C(CCN)C=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for a further 4 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 100 mL EtOAc
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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